2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile
Description
2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by multiple electron-withdrawing groups (EWGs): a chloro (-Cl) at position 2, nitro (-NO₂) at position 5, a 3-nitrophenyl group at position 6, and a trifluoromethyl (-CF₃) at position 4.
Properties
IUPAC Name |
2-chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF3N4O4/c14-12-8(5-18)9(13(15,16)17)11(21(24)25)10(19-12)6-2-1-3-7(4-6)20(22)23/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMMQZOZMCGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=N2)Cl)C#N)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile, with the CAS number 287177-00-8, is a complex organic compound notable for its diverse biological activities. Its unique structure, featuring multiple functional groups including chlorines, nitro groups, and trifluoromethyl moieties, positions it as a candidate for various pharmacological applications. This article delves into its biological activity, highlighting research findings, case studies, and potential applications.
- Molecular Formula : C13H4ClF3N4O4
- Molecular Weight : 372.64 g/mol
- IUPAC Name : 2-chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of nitro groups is often associated with antimicrobial and anticancer properties, suggesting that the compound may inhibit specific enzymatic activities or modulate cellular processes critical in disease progression.
Anticancer Properties
The compound's mechanism may also involve the inhibition of cancer cell proliferation. Studies on related nitro-substituted heterocycles suggest that they can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibiting these enzymes can enhance acetylcholine levels, which is beneficial in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
-
Inhibitory Potential Against Cholinesterases :
- A study highlighted the importance of dual inhibitors targeting both AChE and BChE for treating advanced Alzheimer's disease. The compound's structural analogs were shown to effectively inhibit these enzymes, suggesting a similar potential for 2-chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile .
- Antimicrobial Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(4-chloro-3-nitrophenyl)nicotinamide | Similar nitro and chloro substituents | Lacks trifluoromethyl group |
| 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide | Similar structural framework | No nitro groups present |
| 2-Chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamide | Contains iodine instead of trifluoromethyl | Different reactivity profile due to iodine |
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. The presence of nitro groups is associated with antimicrobial and anticancer properties, making it a candidate for pharmacological studies.
Key Findings :
- Enzyme Inhibition : Studies show that 2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile can effectively bind to various biological targets, leading to the modulation of enzymatic activity critical for disease progression.
- Anticancer Activity : Preliminary investigations suggest potential anticancer effects through interference with cellular processes, although further studies are required to elucidate the exact mechanisms .
Agrochemical Applications
The compound's structural characteristics may also lend themselves to applications in agrochemicals. Its ability to interact with specific biological pathways could be harnessed for developing new pesticides or herbicides that target particular pests or diseases in crops.
Material Science
The trifluoromethyl group enhances the compound's stability and solubility in various solvents, making it suitable for applications in materials science, particularly in the development of advanced materials that require specific chemical properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile against various bacterial strains. Results indicated significant inhibition of growth in certain strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. These findings support its further investigation as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents at key positions:
Position 2 :
- Target Compound : Chloro (-Cl) substituent.
- Analog 1: 2-Hydroxy-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile (Compound D) replaces -Cl with -OH. The hydroxy group may enhance hydrogen bonding but reduce stability compared to chloro.
- Analog 2: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile () features dual -Cl groups. the target’s higher MW due to additional nitro groups) .
Position 6 :
- Target Compound : Bulky 3-nitrophenyl group.
- Analog 3: 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)nicotinonitrile () substitutes 3-nitrophenyl with -CH₃. Methyl reduces steric hindrance, possibly enhancing membrane permeability (MW = 265.58) but sacrificing aromatic interaction capabilities critical for targeting α-synuclein .
Position 4 :
- All analogs retain the -CF₃ group, a strong EWG that enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neurological applications.
Physicochemical Properties
- Molecular Weight : The target compound’s MW is higher (~380) than analogs like Compound D (~365) and the dichloro derivative (240.99), primarily due to nitro and phenyl groups. Higher MW may limit pharmacokinetic properties .
- Solubility : Nitro and trifluoromethyl groups increase polarity but reduce aqueous solubility, a common challenge in drug design.
- Stability : The chloro group at position 2 enhances stability compared to hydroxy, which may undergo metabolic oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
